molecular formula C17H14O7 B13414780 5,6,4'-Trihydroxy-3,7-dimethoxyflavone

5,6,4'-Trihydroxy-3,7-dimethoxyflavone

Cat. No.: B13414780
M. Wt: 330.29 g/mol
InChI Key: QXSBUADZOSXXPZ-UHFFFAOYSA-N
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Description

5,6,4’-Trihydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities. This particular compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,4’-Trihydroxy-3,7-dimethoxyflavone typically involves the methylation of kaempferol derivatives. One common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

Industrial production of this compound can be achieved through the extraction from plant sources, particularly those rich in flavonoids. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5,6,4’-Trihydroxy-3,7-dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6,4’-Trihydroxy-3,7-dimethoxyflavone has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,4’-Trihydroxy-3,7-dimethoxyflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3

InChI Key

QXSBUADZOSXXPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O

Origin of Product

United States

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